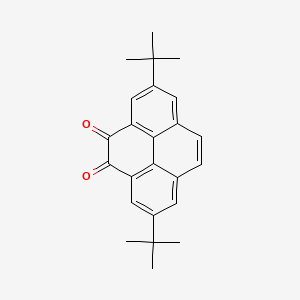

2,7-Di-tert-butylpyrene-4,5-dione

Description

Properties

IUPAC Name |

2,7-ditert-butylpyrene-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVLJPPUHAYYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of K Region Oxidized Polycyclic Aromatic Hydrocarbons in Advanced Materials Science

The "K-region" of a polycyclic aromatic hydrocarbon refers to the external, convex double bond of a phenanthrene (B1679779) moiety within the larger aromatic system. In pyrene (B120774), the 4,5- and 9,10-positions constitute its K-regions. The oxidation of these specific sites to form diones or tetraones has a profound impact on the electronic structure and reactivity of the parent PAH. This functionalization transforms the planar, electron-rich hydrocarbon into a molecule with electron-accepting quinone moieties, thereby modulating its optical and electronic properties. mdpi.com

These K-region oxidized PAHs are crucial in advanced materials science for several reasons. Their altered electronic character makes them valuable as electron acceptors or as building blocks for creating donor-acceptor systems. Such systems are fundamental to the design of materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov Furthermore, the presence of reactive ketone groups opens up avenues for further chemical transformations, allowing for the construction of larger, more complex, and highly functionalized aromatic architectures. mpg.de For instance, functionalization at the K-region of pyrene with specific groups has been shown to induce aggregation-induced emission (AIE), a photophysical phenomenon with significant applications in sensing and imaging. acs.org

The Historical Context of Pyrene Functionalization and Oxidized Pyrene Derivatives

The journey to accessing specific pyrene (B120774) derivatives like 2,7-Di-tert-butylpyrene-4,5-dione is rooted in a long history of research into the functionalization of the pyrene core. Early methods often involved electrophilic substitution reactions such as formylation, acetylation, and bromination. nih.govworktribe.com However, these reactions typically occur at the more reactive 1, 3, 6, and 8-positions of the pyrene nucleus, leaving the K-region unmodified. mdpi.com

Targeting the less reactive K-region required the development of more specialized synthetic strategies. The introduction of bulky tert-butyl groups at the 2- and 7-positions, often via Friedel-Crafts alkylation, proved to be a critical step. These groups not only enhance the solubility of the pyrene derivatives but also sterically direct subsequent reactions to the K-region. mdpi.com

The oxidation of the pyrene K-region itself has also seen a significant evolution. Early methods often relied on transition metal catalysts, such as ruthenium-ion catalyzed oxidation (RICO), which, while effective, presented challenges in terms of cost, toxicity, and product selectivity. arizona.edu More recent advancements have led to the development of metal-free, "green" oxidation methods. These approaches utilize hypervalent iodine oxyacids and offer dramatic improvements in yield, selectivity, and ease of workup, making the synthesis of K-region oxidized pyrenes more accessible and sustainable. rsc.org

A notable development in this area is the selective oxidation of 2,7-di-tert-butylpyrene (B1295820). By carefully controlling the reaction conditions, it is possible to selectively obtain either this compound or the corresponding 4,5,9,10-tetraone, highlighting the level of control that has been achieved in the functionalization of the pyrene core. arizona.edu

Research Trajectories and Academic Relevance of 2,7 Di Tert Butylpyrene 4,5 Dione

Pioneering Synthetic Routes to Pyrene-4,5-diones and this compound

Early methods for synthesizing pyrene-4,5-diones were often characterized by multiple steps, harsh reaction conditions, and the use of toxic reagents. These foundational routes, however, were crucial in establishing the chemistry of pyrene and its derivatives.

Early Multi-step Syntheses via Friedel-Crafts Alkylation and Sequential Transformations

One of the initial strategies to obtain this compound involved a multi-step pathway. The first step typically employed a Friedel-Crafts alkylation reaction to introduce the bulky tert-butyl groups at the 2 and 7 positions of the pyrene core. researchgate.net This substitution is sterically driven, as the bulky tert-butyl groups favor the less electronically active but more accessible 2 and 7 positions over the electronically favored 1, 3, 6, and 8 positions. rsc.org

Following the successful di-tert-butylation, the resulting 2,7-di-tert-butylpyrene (B1295820) would undergo a series of transformations to introduce the dione functionality at the 4 and 5 positions (the K-region). These transformations were often indirect and could involve steps such as bromination followed by nucleophilic substitution and subsequent oxidation. researchgate.net These early methods were often low-yielding and generated significant byproducts, making purification challenging.

Transition Metal-Catalyzed Oxidation Approaches (e.g., Ruthenium-based Systems)

A significant advancement in the synthesis of pyrene-4,5-diones was the development of direct oxidation methods using transition metal catalysts. Ruthenium-based systems, in particular, proved effective for the K-region oxidation of pyrene and its derivatives. rsc.orgresearchgate.netnih.gov

The use of ruthenium(III) chloride (RuCl₃) in combination with a stoichiometric oxidant like sodium periodate (NaIO₄) allowed for the direct conversion of pyrene to pyrene-4,5-dione (B1221838) under mild conditions. researchgate.netnih.gov This method could be extended to the synthesis of this compound from its corresponding di-tert-butylated precursor. By adjusting the amount of the oxidant and the reaction temperature, the oxidation could be controlled to selectively yield the 4,5-dione or further oxidize to the 4,5,9,10-tetraone. rsc.orgresearchgate.net

Despite being a more direct route, the ruthenium-catalyzed oxidation suffered from several drawbacks. The yields were often modest (around 22%), and the reaction produced intractable byproducts that complicated the purification process. rsc.org Furthermore, the use of a toxic and expensive heavy metal like ruthenium raised environmental and cost concerns. rsc.orgarizona.edu

Contemporary "Green Chemistry" Approaches to this compound Synthesis

In recent years, a strong emphasis has been placed on developing synthetic methodologies that align with the principles of green chemistry. This has led to the exploration of metal-free oxidation strategies and the optimization of reaction conditions to improve efficiency, reduce waste, and avoid hazardous materials.

Metal-Free Oxidation Strategies Utilizing Hypervalent Iodine Reagents (e.g., H₅IO₆, HIO₃, IBX)

A major breakthrough in the green synthesis of this compound has been the use of hypervalent iodine reagents as powerful yet environmentally benign oxidizing agents. rsc.orgrsc.orgnih.gov These reagents offer a metal-free alternative to the traditional transition metal-catalyzed methods. rsc.org

Periodic acid (H₅IO₆), iodic acid (HIO₃), and 2-iodoxybenzoic acid (IBX) have all been successfully employed for the selective oxidation of 2,7-di-tert-butylpyrene. digitellinc.comresearchgate.net It was discovered that the substitution pattern on the pyrene ring plays a crucial role in the outcome of the reaction. While unsubstituted pyrene may undergo iodination with H₅IO₆, 2,7-disubstituted pyrenes are selectively oxidized to the corresponding diones. digitellinc.com

The reaction of 2,7-di-tert-butylpyrene with H₅IO₆ in refluxing ethanol (B145695) provides a direct and high-yielding route to this compound. researchgate.netrsc.org Similarly, IBX in acetic acid can also effect this transformation. nih.gov These methods are not only more efficient but also significantly simplify the workup procedure due to the absence of metal-containing byproducts. rsc.org

| Oxidant | Substrate | Product | Yield | Reference |

| H₅IO₆ | 2,7-Di-tert-butylpyrene | This compound | High | researchgate.netrsc.org |

| IBX | 2,7-Di-tert-butylpyrene | This compound and other diones | - | nih.gov |

| HIO₃/AcOH | 2,7-Di-tert-butylpyrene | 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone | 56% (gram scale) | rsc.org |

Influence of Reaction Conditions and Additives on Synthesis Efficiency and Selectivity (e.g., N-methylimidazole)

The efficiency and selectivity of both metal-catalyzed and metal-free oxidation reactions can be significantly influenced by the reaction conditions and the use of additives. For instance, in the ruthenium-catalyzed oxidation of pyrene, the addition of a catalytic amount of N-methylimidazole (NMI) was found to marginally improve the yield but dramatically simplify the workup process, making the isolation of pyrene-4,5-dione more efficient on a larger scale. researchgate.netepa.gov

In the context of metal-free oxidations with hypervalent iodine reagents, the choice of oxidant and the acidity of the reaction medium can dictate the selectivity between the formation of the dione and the tetraone. For example, the oxidation of 2,7-di-tert-butylpyrene to the corresponding 4,5,9,10-tetraone is favored when using iodic acid (HIO₃) in acetic acid, especially with the addition of a catalytic amount of sulfuric acid. rsc.org This demonstrates the high degree of control that can be achieved by tuning the reaction parameters.

Scalability and Environmental Considerations of Modern Synthetic Protocols

Modern synthetic protocols for this compound, particularly those employing hypervalent iodine reagents, offer significant advantages in terms of scalability and environmental impact. rsc.orgrsc.org The metal-free nature of these reactions eliminates the concerns associated with toxic heavy metal waste, leading to a more environmentally friendly process. arizona.edu

The high yields and clean reaction profiles associated with these methods translate to higher atom economy and reaction mass efficiency, key metrics in green chemistry. rsc.org The simplified workup procedures, often involving simple filtration to remove the reduced iodine byproducts, reduce the need for large volumes of solvents for extraction and chromatography, further minimizing the environmental footprint. rsc.org

The ability to perform these reactions on a gram scale with high efficiency and selectivity underscores their practicality for producing the quantities of this compound required for materials science research and applications. researchgate.netrsc.orgepa.gov The shift from multi-step, low-yielding syntheses to single-step, high-yielding, and greener alternatives represents a significant advancement in the field of organic synthesis.

Synthesis of 2,7-Di-tert-butylpyrene Precursors

The primary and most crucial precursor for the synthesis of this compound is 2,7-Di-tert-butylpyrene . The strategic introduction of bulky tert-butyl groups at the 2 and 7 positions of the pyrene core is a critical step. These groups serve to block the electronically favored 1, 3, 6, and 8 positions, thereby directing subsequent reactions, such as oxidation, to the K-region (4, 5, 9, and 10 positions). rsc.org

The synthesis of 2,7-Di-tert-butylpyrene is typically achieved from pyrene through a Friedel-Crafts alkylation reaction. rsc.org This standard procedure involves reacting pyrene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 2,7-Di-tert-butylpyrene, which can be purified by recrystallization from ethanol, with reported yields as high as 92%. rsc.org

Once synthesized, 2,7-Di-tert-butylpyrene can serve as a versatile starting material for a variety of other pyrene derivatives, which themselves can be considered precursors for more complex structures.

Further Functionalization of 2,7-Di-tert-butylpyrene:

Bromination: The presence of the tert-butyl groups at the 2 and 7 positions directs bromination to the K-region. Treatment of 2,7-Di-tert-butylpyrene with bromine in a carbon tetrachloride solution can yield 1-bromo-2,7-di-tert-butylpyrene or a mixture of 1,6-dibromo- and 1,8-dibromo-2,7-di-tert-butylpyrene. researchgate.net More extensive bromination using an excess of bromine in the presence of iron powder leads to an acid-catalyzed rearrangement, affording 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene in high yield (90%). researchgate.netacs.org This tetrabrominated compound is a key intermediate for synthesizing pyrenophanes and other fused-ring systems. acs.org

Borylation: Iridium-catalyzed direct C-H borylation represents another method for functionalizing the pyrene core. When 2,7-di-tert-butylpyrene is reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) using an [Ir(COD)Cl]₂/dtbpy catalyst system, borylation occurs selectively at the 4-position to yield 2,7-di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene . acs.org This borylated derivative can then be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents. acs.org

The table below summarizes the key precursors involved in the synthetic pathways leading to functionalized 2,7-di-tert-butylpyrene derivatives.

Interactive Data Table of Key Precursors

| Compound Name | Molecular Formula | Role in Synthesis |

| Pyrene | C₁₆H₁₀ | The fundamental aromatic hydrocarbon core from which the target precursors are derived. rsc.org |

| 2,7-Di-tert-butylpyrene | C₂₄H₂₆ | The direct precursor to this compound; synthesized via Friedel-Crafts alkylation of pyrene. rsc.orgnih.gov |

| 4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene | C₂₄H₂₂Br₄ | An intermediate formed by the exhaustive bromination of 2,7-Di-tert-butylpyrene; used for synthesizing pyrenophanes. researchgate.netacs.org |

| 2,7-Di-tert-butyl-4-(Bpin)pyrene | C₃₀H₃₇BO₂ | A functionalized intermediate produced via iridium-catalyzed borylation of 2,7-Di-tert-butylpyrene, enabling further diversification through cross-coupling reactions. acs.org |

| syn- and anti-Bis(epoxide) Intermediate | C₃₂H₃₀O₂ | Formed from the tetrabromo precursor by reaction with n-BuLi and furan (B31954), this mixture of isomers is a precursor to difuran derivatives. acs.org |

| 2,7-Di-tert-butylpyreno[4,5-c:9,10-c′]difuran | C₃₂H₂₈O₂ | A bis(isobenzofuran) synthesized from the bis(epoxide) intermediate, used as a diene in Diels-Alder reactions to create pyrenophanes. acs.orgnih.gov |

Condensation Reactions for Extended π-Conjugated Systems

Condensation reactions involving the 1,2-dione moiety of this compound are a cornerstone for constructing larger, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs). These reactions leverage the electrophilicity of the carbonyl carbons to engage with nucleophilic partners, leading to the formation of new heterocyclic rings fused to the pyrene skeleton.

Formation of Pyrene-Fused Pyrazaacenes (PPAs)

A significant application of this compound is its role as a precursor to pyrene-fused pyrazaacenes (PPAs). arizona.edu These structures are a class of nitrogenated, ribbon-like PAHs with high stability and tunable electronic properties. The synthesis involves the condensation of the dione with various aromatic diamines. This reaction creates a pyrazine (B50134) ring fused to the pyrene core, thereby extending the π-conjugated system.

The process is efficient, with research demonstrating high yields for the formation of PPAs from this compound. For instance, condensation with different diamines has been shown to produce the corresponding PPAs in yields of 80-84% over a two-step process that begins with the oxidation of 2,7-di-tert-butylpyrene. researchgate.netresearchgate.net This strategy has been utilized to create both symmetric and, more recently, nonsymmetric PPAs. arizona.edu

Specific examples of this transformation are detailed in the table below:

Synthesis of Imine-Rich N-Heteroacene Chains

The fundamental reaction underpinning the formation of PPAs is the creation of imine bonds. When this compound reacts with a 1,2-diamine, a double condensation occurs, forming two imine (C=N) linkages that are part of the newly formed heterocyclic ring. These products are, by definition, N-heteroacenes (nitrogen-containing heterocyclic acenes).

While the term "imine-rich N-heteroacene chains" is not explicitly used in the direct context of this specific dione, the synthesis of PPAs represents the creation of such systems. The pyrazaacene structure is an extended, ribbon-like molecule where the nitrogen atoms are integral to the aromatic framework. The use of chiral sulfinyl imines, derived from related condensation reactions, is a widespread strategy for the asymmetric synthesis of various nitrogen-containing heterocycles, highlighting the importance of the imine-forming step in building complex nitrogenated molecules. beilstein-journals.org

Reactions with Diamines and Related Nucleophiles

The reaction of this compound with 1,2-diamines is a general and high-yielding method for creating quinoxaline-type structures fused to the pyrene core. The reaction proceeds via a nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine ring.

The versatility of this reaction is demonstrated by the successful condensation with a range of nucleophiles, including substituted and unsubstituted aromatic diamines. Key examples include reactions with:

1,2-Benzenediamine: Forms a dibenzo[a,c]phenazine (B1222753) derivative fused to the pyrene system. researchgate.netresearchgate.net

4,5-Dichloro-1,2-benzenediamine: Yields the corresponding dichloro-substituted PPA, allowing for the introduction of peripheral functional groups that can modulate the electronic properties or serve as handles for further reactions. researchgate.netresearchgate.net

Diaminomaleonitrile (B72808): Creates a PPA with electron-withdrawing cyanide groups on the pyrazine ring, significantly altering the electronic character of the final molecule. researchgate.netresearchgate.net

Transformations Involving the Dione Functionality

Beyond condensation, the carbonyl groups of this compound are susceptible to other transformations, such as olefination and protection/deprotection, which open pathways to different classes of functionalized pyrene derivatives.

Olefination Reactions for Pyrenofuran Derivatives

Olefination reactions, particularly the Wittig reaction and its variants, provide a powerful method for converting the C=O bonds of the dione into C=C double bonds. This strategy has been effectively used to synthesize pyrenofuran derivatives, where one or both carbonyl oxygens are replaced by a carbon-based group, leading to the formation of a furan ring fused to the pyrene framework.

For example, the reaction of pyrene-4,5-dione with benzylphosphoranes (a Wittig reagent) leads to the efficient synthesis of pyreno[4,5-b]furan derivatives that exhibit intense blue fluorescence. researchgate.net This transformation converts the dione into a new heterocyclic system with distinct photophysical properties. Other olefination reactions have been used to synthesize derivatives like 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one from pyrene-4,5-dione, showcasing the versatility of this approach. researchgate.net

Protection Group Chemistry (e.g., Diketal Formation) for Further Functionalization

In multi-step syntheses, it is often necessary to temporarily mask the reactive dione functionality to prevent unwanted side reactions during subsequent chemical transformations on other parts of the molecule. The protection of the carbonyl groups as ketals is a common and effective strategy.

Specifically, the ketone groups of pyrene-4,5-dione have been protected as a diketal to prevent reactions with an Iridium catalyst during a subsequent C-H borylation reaction. researchgate.net The protection is typically achieved through an acid-catalyzed reaction with a diol, such as ethylene (B1197577) glycol, in refluxing toluene (B28343) to remove water and drive the reaction to completion. researchgate.netnih.gov This forms a stable pyrene-4,5-di(ethyleneglycol)ketal, which can withstand various reaction conditions and can be readily deprotected later to regenerate the dione functionality.

A specific protocol for this protection is detailed below:

Table 2: Diketal Protection of Pyrene-4,5-dione

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Pyrene-4,5-dione | Ethylene glycol, p-Toluenesulfonic acid (catalyst) | Toluene, reflux at 125 °C for 20 h | Pyrene-4,5-di(ethyleneglycol)ketal researchgate.net |

Derivatization for Macrocyclic Structures (e.g., Pyrenophanes)

The rigid and planar structure of the pyrene core makes it an ideal component for the construction of macrocyclic compounds known as pyrenophanes. The derivatization of this compound is a key pathway to these sophisticated structures.

The synthetic route often begins with the selective oxidation of 2,7-di-tert-butylpyrene. rsc.org A single-step, metal-free oxidation using hypervalent iodine oxyacids can selectively yield either this compound or, with further oxidation, 2,7-di-tert-butylpyrene-4,5,9,10-tetraone. rsc.orgresearchgate.net This tetraone is a crucial precursor for creating pyrenophanes. nih.gov

From the tetraone, a bis(isobenzofuran) derivative, specifically 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran, is synthesized. nih.gov This highly reactive diene can then undergo cycloaddition reactions with dienophiles, such as bis(maleimide)s, to form the desired pyrenophane macrocycles. nih.gov The solid-state structures of these cyclophanes have been confirmed through X-ray crystallography. nih.gov This method provides a modular approach to building complex, three-dimensional structures with a pyrene core.

Site-Selective Functionalization of the Pyrene Core

The functionalization of the pyrene core at positions other than the K-region (4,5,9,10-positions) is essential for tuning its electronic and photophysical properties. The presence of tert-butyl groups at the 2,7-positions profoundly influences the outcome of these reactions.

Direct C-H activation followed by borylation is a powerful and efficient method for functionalizing the pyrene core, particularly at the 2,7-positions. rsc.org This transformation is typically achieved using an iridium-based catalyst system. The regiospecific direct C-H borylation of pyrene can be accomplished with a catalyst prepared in situ from [{Ir(μ-OMe)cod}2] (cod = 1,5-cyclooctadiene) and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). mdpi.comnih.gov This reaction selectively yields 2,7-bis(Bpin)pyrene and 2-(Bpin)pyrene (where pin = pinacolato). nih.govresearchgate.net

The selectivity for the 2,7-positions is attributed to the sterically congested nature of a key intermediate, [Ir(bpy)(Bpin)3], which is believed to be responsible for the rate-determining C-H activation step. mdpi.com The reaction of pyrene with B2pin2 in the presence of the iridium catalyst can be controlled to produce either the C(2)-monoborylated product or the C(2),C(7)-bis-borylated product by adjusting the stoichiometry of the boron reagent. mdpi.com

While this reaction is most commonly performed on the parent pyrene hydrocarbon, it is also applicable to pyrene-4,5-dione. However, to prevent unwanted side reactions with the iridium catalyst, the ketone functionalities must first be protected, for instance, as a diketal. researchgate.net The resulting borylated pyrenes are exceptionally versatile intermediates for further derivatization. researchgate.net

Table 1: Iridium-Catalyzed Borylation of Pyrene

| Substrate | Boron Reagent | Catalyst System | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Pyrene | B2pin2 (1.1 equiv) | [Ir(OMe)COD]2 / dtbpy | 2-(Bpin)pyrene | 68% | mdpi.com |

| 2,7-bis(Bpin)pyrene | 6% | mdpi.com | |||

| Pyrene | B2pin2 (2.2 equiv) | [Ir(OMe)COD]2 / dtbpy | 2,7-bis(Bpin)pyrene | 97% | mdpi.com |

| 2-Bromopyrene | B2pin2 | [Ir(OMe)COD]2 / dtbpy | 2-Bpin-7-bromopyrene | 52% | acs.org |

The electronic properties of the pyrene ring system generally direct electrophilic aromatic substitution (EAS) to the 1, 3, 6, and 8 positions. The introduction of bulky tert-butyl groups at the 2 and 7 positions serves to sterically influence this reactivity. mdpi.com For instance, the presence of these groups does not prevent bromination at the electronically favored 1, 3, 6, and 8 positions. mdpi.com

However, the tert-butyl substituents can also be used to direct substitution to other sites, such as the K-region (4,5,9,10-positions), under specific conditions. rsc.org For example, a telescoped C-H amination of 2,7-di-tert-butylpyrene using azidium ions resulted in double amination at the K-regions, affording a mixture of 4,9- and 4,10-diaminated products. acs.org This regioselectivity is noted to be parallel to that observed for dibromination under certain conditions. acs.org This demonstrates that the interplay between electronic and steric effects, dictated by the substituents and reaction conditions, allows for controlled functionalization at various positions on the pyrene scaffold.

The borylated and halogenated pyrene derivatives are invaluable precursors for carbon-carbon bond-forming cross-coupling reactions. wikipedia.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the introduction of a wide array of aryl and alkynyl substituents onto the pyrene core. nih.govacs.org

Starting from 2,7-bis(Bpin)pyrene or 2-Bpin-7-bromopyrene, a diverse library of 2,7-disubstituted pyrenes can be synthesized. nih.govacs.org For example, Suzuki-Miyaura coupling allows for the introduction of various phenyl groups, while Sonogashira coupling is used to attach phenylacetylene (B144264) and other terminal alkynes. nih.gov The Buchwald-Hartwig reaction facilitates the formation of carbon-nitrogen bonds, leading to arylamine-substituted pyrenes. nih.gov This synthetic flexibility is crucial for developing pyrene-based materials with tailored optoelectronic properties, as the donor-acceptor characteristics can be finely tuned by the choice of substituents at the 2,7-positions. nih.gov

Table 2: Examples of 2,7-Disubstituted Pyrenes via Cross-Coupling

| Precursor | Coupling Partner | Reaction Type | Resulting Substituent (R) | Reference |

|---|---|---|---|---|

| 2,7-bis(Bpin)pyrene | (4-CO2C8H17)C6H4-I | Suzuki-Miyaura | (4-CO2C8H17)C6H4 | nih.gov |

| 2,7-bis(Bpin)pyrene | Phenylboronic acid | Suzuki-Miyaura | Ph | nih.gov |

| 2,7-Dibromopyrene | Phenylacetylene | Sonogashira | C≡CPh | nih.gov |

| 2,7-Dibromopyrene | (Trimethylsilyl)acetylene | Sonogashira | C≡CTMS | nih.gov |

Advanced Spectroscopic and Electrochemical Investigations of 2,7 Di Tert Butylpyrene 4,5 Dione and Its Derivatives

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Excited States

Spectroscopic techniques are pivotal in elucidating the electronic structure and photophysical behavior of 2,7-di-tert-butylpyrene-4,5-dione and its derivatives.

Ultraviolet-Visible Spectroscopy for Ground State Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the ground state electronic structure of pyrene (B120774) diones. This compound (2b) exhibits a characteristic n-π* electronic transition, which is responsible for its intense color. rsc.org This transition for compound 2b is observed at 434 nm. rsc.org The broader class of pyrene diones displays these characteristic (n-π*) transitions within the violet-blue-green absorption range, leading to their yellow-orange-red appearance under ambient light. rsc.org

The substitution pattern on the pyrene core significantly influences the absorption maxima. For instance, the isomeric diones of 2,7-di-tert-butylpyrene (B1295820) show distinct absorption wavelengths. While the 4,5-dione (2b) absorbs at 434 nm, other isomers such as the 1,5-dione (4b) and 1,6-dione (5b) have absorption maxima at 434 nm and 443 nm, respectively, in ethanol (B145695). rsc.org Furthermore, the tetraone derivative, 2,7-di-tert-butylpyrene-4,5,9,10-tetraone (3b), displays its absorption maximum at 421 nm in ethanol. rsc.org

Table 1: UV-Vis Absorption Data for 2,7-Di-tert-butylpyrene Derivatives in Ethanol

| Compound | λmax (nm) |

| This compound (2b) | 434 |

| 2,7-Di-tert-butylpyrene-1,5-dione (4b) | 434 |

| 2,7-Di-tert-butylpyrene-1,6-dione (5b) | 443 |

| 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone (3b) | 421 |

Fluorescence Spectroscopy for Photophysical Properties and Solvatochromism

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of pyrene derivatives, including their behavior in different solvent environments, a phenomenon known as solvatochromism. Pyrene-based D–π–A (donor-π-acceptor) dyes, for example, exhibit bright fluorescence and solvatochromism. researchgate.net This property is highly dependent on the solvent polarity, with emission wavelengths shifting significantly from nonpolar to polar solvents. researchgate.net

The study of solvatochromism helps in understanding the nature of the excited state and the influence of the local environment on the emission properties. For instance, the solvatochromism of pyranine (B1669890) (8-hydroxypyrene-1,3,6-trisulfonate) and its derivatives has been extensively studied to understand excited state proton transfer (ESPT). rsc.org By analyzing the fluorescence spectra in a range of solvents with varying polarities, researchers can elucidate the changes in the electronic distribution upon excitation. rsc.orgscirp.org While specific fluorescence data for this compound is not detailed in the provided context, the general principles of solvatochromism observed in other pyrene derivatives suggest that its emission properties would also be sensitive to the solvent environment. researchgate.netmdpi.com

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of electrochemically generated radical ions. nih.gov Studies on pyrene and its derivatives, such as 2,7-di-tert-butylpyrene (di-t-BuPy), have revealed interesting ECL properties, including both monomer and excimer emission. nih.gov The formation of an excited state (R*) and a ground state molecule (R) results from the annihilation of the radical anion (R•-) and radical cation (R•+). nih.gov

In the case of di-t-BuPy, the introduction of tert-butyl groups influences the ECL behavior. At low concentrations, the ECL spectra of both pyrene and di-t-BuPy show a mix of monomer and excimer emission. nih.gov However, the extent of excimer formation is lower for di-t-BuPy compared to pyrene. nih.gov This is attributed to a larger initial separation distance between the excited state and ground state molecules, which in turn is a consequence of the larger molecular size of di-t-BuPy. nih.gov This increased distance leads to a smaller solvent reorganization energy in acetonitrile, affecting the electron transfer kinetics as described by the Marcus model. nih.gov

Electrochemical Characterization

Electrochemical methods are essential for understanding the redox behavior of this compound and its analogs, providing information on electron transfer processes and the stability of resulting radical ions.

Cyclic Voltammetry for Redox Potentials and Electron Transfer Processes

Cyclic voltammetry (CV) is a widely used technique to investigate the redox properties of molecules. It allows for the determination of reduction and oxidation potentials, which are crucial for understanding electron transfer processes. For pyrene derivatives, the substitution pattern significantly affects these potentials. For example, the introduction of sterically hindering tert-butyl groups can stabilize the resulting radical cations, leading to reversible or quasi-reversible redox processes. researchgate.net

The electrochemical behavior of various pyrenophanes, which are bridged pyrene derivatives, has been studied using cyclic voltammetry. utexas.edu These studies have shown that the planarity of the pyrene ring system influences the redox potentials. utexas.edu Bent pyrene structures tend to have more negative reduction potentials compared to the planar parent pyrene. utexas.edu While specific CV data for this compound is not explicitly provided, the general trends observed for substituted pyrenes and pyrene diones suggest that the dione (B5365651) functionality would introduce its own characteristic redox waves. The electrochemical oxidation of related heterocyclic compounds, such as sterically hindered pyrroles and thiophenes, has also been investigated, demonstrating that bulky substituents can enhance the stability of the corresponding radical cations. researchgate.net

Table 2: General Electrochemical Parameters from Cyclic Voltammetry

| Parameter | Description |

| Epc | Cathodic Peak Potential (mV) |

| Epa | Anodic Peak Potential (mV) |

| E°' | Formal Redox Potential (mV) |

| ΔEp | Peak Separation (Epa - Epc) (mV) |

| ip,c / ip,a | Ratio of Cathodic to Anodic Peak Currents |

This table represents typical parameters obtained from a cyclic voltammetry experiment. Specific values for this compound would require dedicated experimental measurement.

Analysis of Radical Anion Formation and Electron Delocalization

The formation and stability of radical anions are key aspects of the electrochemical reduction of pyrene-based compounds. Upon accepting an electron, this compound would form a radical anion. The stability and electron delocalization within this radical anion can be probed using techniques like electron spin resonance (ESR) spectroscopy in conjunction with cyclic voltammetry.

The tert-butyl groups at the 2 and 7 positions are expected to influence the electron distribution in the resulting radical anion. The electron-withdrawing nature of the dione functionality would facilitate the initial reduction. The subsequent delocalization of the unpaired electron across the pyrene backbone is a characteristic feature of such aromatic radical ions. In larger, macrocyclic systems containing pyrene units, the reduction to a di-anion can lead to global aromaticity, as evidenced by changes in bond lengths and NMR chemical shifts. nih.gov This highlights the significant impact of electron addition on the electronic structure and aromaticity of the entire molecule. nih.gov While a detailed analysis of the radical anion of this compound is not present in the provided information, the principles of electron delocalization in pyrene systems suggest that the radical anion would exhibit significant charge distribution over the aromatic core.

Solid-State Structural Elucidation

The determination of the three-dimensional arrangement of molecules in the solid state is crucial for understanding the structure-property relationships of organic materials. For this compound and its derivatives, single-crystal X-ray diffraction is the definitive method for elucidating molecular conformation and crystal packing. These studies are complemented by the investigation of noncovalent interactions, which govern the supramolecular architecture and influence the material's electronic and photophysical properties.

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction studies on pyrene and its derivatives reveal a generally planar aromatic core. For 2,7-Di-tert-butylpyrene, the pyrene moiety is essentially planar, with the bulky tert-butyl groups positioned at the 2 and 7 positions. nih.gov The introduction of the dione functionality at the 4 and 5 positions in pyrene-4,5-dione (B1221838) is also expected to maintain the planarity of the pyrene core. The molecular conformation of this compound is therefore anticipated to consist of a flat pyrene-4,5-dione framework with the tert-butyl groups extending from the plane.

The crystal packing of these molecules is heavily influenced by intermolecular forces. In the case of 2,7-Di-tert-butylpyrene, the crystal structure is well-documented, providing a basis for understanding how these molecules arrange themselves in a solid lattice. nih.gov The packing is typically characterized by a herringbone or a slipped-stack arrangement, driven by a combination of van der Waals forces and π-π interactions.

Table 1: Crystallographic Data for Related Pyrene Compounds

| Compound Name | CCDC Number | Molecular Formula | Crystal System | Space Group | Ref. |

| 2,7-Di-tert-butylpyrene | 886378 | C₂₄H₂₆ | Monoclinic | P2₁/c | nih.gov |

| Pyrene | 118728 | C₁₆H₁₀ | Monoclinic | P2₁/a | nih.gov |

Note: The data presented is for related compounds to infer the structural properties of this compound.

Investigation of Intermolecular Noncovalent Interactions (e.g., π-π Stacking)

Noncovalent interactions, particularly π-π stacking, are fundamental in dictating the solid-state assembly of planar aromatic molecules like this compound. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. The strength and geometry of π-π stacking significantly impact the material's properties, including its charge transport characteristics and photophysical behavior.

In pyrene-based systems, π-π stacking can occur in several motifs, such as face-to-face (sandwich) or parallel-displaced (slipped-stack) arrangements. The presence of the bulky tert-butyl groups in this compound is expected to sterically hinder a perfect face-to-face stacking, likely favoring a slipped-stack arrangement to minimize steric repulsion. This slipped arrangement still allows for significant overlap of the π-orbitals, facilitating intermolecular electronic communication.

A study on pyrene-4,5-dione demonstrated its ability to form a triple-layered π-π stack within the confined space of a self-assembled coordination cage. researchgate.net In this supramolecular assembly, three molecules of pyrene-4,5-dione are arranged in an ordered stack, highlighting the strong propensity of the pyrene-dione core to engage in π-π interactions. researchgate.net The intermolecular distance within such stacks is a critical parameter, typically falling in the range of 3.3 to 3.8 Å for pyrene systems.

The introduction of the electron-withdrawing ketone groups in the dione moiety can also influence the nature of the π-π stacking. These groups create a quadrupole moment on the aromatic ring, which can lead to specific electrostatic interactions that favor particular packing arrangements.

Table 2: Typical Intermolecular Interaction Parameters in Pyrene Systems

| Interaction Type | Typical Distance (Å) | Significance |

| π-π Stacking (Slipped) | 3.3 - 3.8 | Facilitates charge transport and exciton (B1674681) delocalization. |

| C-H···π Interactions | 2.5 - 3.0 | Contribute to the overall stability of the crystal packing. |

| van der Waals Forces | Variable | Govern the close packing of molecules in the solid state. |

Note: These are general ranges observed in pyrene-based crystal structures and are expected to be relevant for this compound.

Theoretical and Computational Elucidation of Electronic Structure and Reactivity of 2,7 Di Tert Butylpyrene 4,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used for predicting molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

For 2,7-di-tert-butylpyrene-4,5-dione, DFT calculations provide insights into its electronic characteristics. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The presence of electron-withdrawing dione (B5365651) groups and electron-donating tert-butyl groups significantly influences the energies and distributions of the HOMO and LUMO.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.20 eV |

| LUMO Energy | -3.50 eV |

| HOMO-LUMO Gap | 2.70 eV |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. These calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. The calculations reveal the major electronic transitions, their corresponding oscillator strengths (a measure of the transition probability), and the nature of these transitions (e.g., π-π* or n-π* transitions). This information is invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 459 | 0.15 | HOMO → LUMO |

| S0 → S2 | 380 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 355 | 0.45 | HOMO → LUMO+1 |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Investigation of Molecular Conformation and Intermolecular Forces

The three-dimensional structure of a molecule and the noncovalent interactions it forms are crucial for its physical properties and behavior in the solid state.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that partitions the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. amercrystalassn.orgmuni.cz It can identify and characterize the bond critical points (BCPs) that signify the presence of a chemical bond. wiley-vch.de

Noncovalent Interaction (NCI) analysis is a visualization technique that helps to identify and characterize noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsions, based on the electron density and its derivatives. nih.govnih.gov For this compound, QTAIM and NCI analyses can reveal intramolecular hydrogen bonds and other weak interactions that influence its conformation and stability. nih.gov These analyses provide a detailed picture of the bonding and non-bonding interactions within the molecule.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron density contribution from a given molecule is greater than the contribution from all other molecules. mdpi.com By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify the types and relative importance of different intermolecular contacts. mdpi.com

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways and predict the regioselectivity of a reaction.

For instance, in the oxidation of 2,7-di-tert-butylpyrene (B1295820) to form the dione, computational modeling can help to understand why the oxidation occurs selectively at the 4 and 5 positions. rsc.org By examining the electron density distribution and the stability of possible intermediates, the model can explain the observed regioselectivity. This predictive capability is a powerful tool for designing new synthetic routes and understanding the reactivity of complex organic molecules.

Analysis of Charge Transfer Characteristics and Hybridized Excited States

The electronic behavior of this compound upon excitation is characterized by a complex interplay of localized and charge-transfer electronic transitions. While specific theoretical studies detailing the charge transfer characteristics and hybridized excited states of this exact molecule are not extensively available in the public domain, the well-established photophysical properties of the pyrene (B120774) core and its derivatives allow for a robust theoretical elucidation. The introduction of both electron-donating tert-butyl groups and electron-withdrawing dione functionalities onto the pyrene framework is expected to significantly influence its excited-state landscape.

In substituted pyrene systems, the lowest excited singlet states can be broadly categorized as either Locally Excited (LE) states, which are confined to the pyrene moiety, or Charge Transfer (CT) states, where an electron is promoted from a donor part of the molecule to an acceptor part. chemrxiv.org For this compound, the tert-butyl groups act as weak electron donors, while the dione group, particularly the carbonyl moieties, functions as an electron acceptor. This arrangement sets the stage for potential intramolecular charge transfer upon photoexcitation.

Computational studies on related donor-acceptor pyrene systems have shown that the nature and strength of the donor and acceptor groups are critical in determining the character of the excited states. chemrxiv.org For instance, in systems with strong donor and acceptor groups, distinct CT states can be observed. chemrxiv.org In the case of this compound, the electronic interplay is more nuanced.

A particularly relevant concept is the formation of Hybridized Local and Charge-Transfer (HLCT) excited states. nih.gov In such states, the LE and CT characters are mixed. This hybridization is crucial for developing efficient light-emitting materials, as the LE component typically provides a high oscillator strength (leading to bright emission), while the CT component can facilitate efficient charge separation and influence the emission energy. nih.gov Given the substitution pattern of this compound, it is plausible that its lower excited states possess a significant degree of HLCT character.

Experimental studies on the triplet excited states of this compound have provided insights into its reactivity. Nanosecond laser transient absorption spectroscopy has been used to investigate the quenching of its triplet excited state by various agents, indicating its ability to participate in hydrogen atom abstraction reactions. epa.gov This reactivity underscores the accessibility and chemical potency of its excited states.

To further illustrate the expected electronic transitions, the following table presents hypothetical data based on Time-Dependent Density Functional Theory (TD-DFT) calculations for a model pyrene-4,5-dione (B1221838) system. This data serves to exemplify the nature of the low-lying excited states.

Table 1: Hypothetical TD-DFT Calculated Excitation Energies, Oscillator Strengths, and Major Orbital Contributions for Pyrene-4,5-dione. (Note: This table is illustrative and based on general knowledge of similar compounds, not on specific experimental or computational data for this compound.)

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Character |

| S₁ | 2.85 | 0.05 | HOMO → LUMO | π → π* (CT) |

| S₂ | 3.10 | 0.20 | HOMO-1 → LUMO | π → π* (LE) |

| S₃ | 3.25 | 0.02 | HOMO → LUMO+1 | π → π* (CT) |

| S₄ | 3.50 | 0.60 | HOMO-2 → LUMO | π → π* (LE) |

In this hypothetical scenario, the lowest singlet excited state (S₁) has a significant charge-transfer character, arising from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which would be delocalized over the pyrene ring with contributions from the tert-butyl groups, to the Lowest Unoccupied Molecular Orbital (LUMO), which would be more localized on the electron-accepting dione moiety. The higher-energy excited states (S₂ and S₄) are depicted as having more of a locally excited character within the pyrene framework, with larger oscillator strengths, suggesting they would be more "bright" or readily accessible through light absorption. The presence of multiple excited states with mixed and distinct characters highlights the complex photophysics of such molecules.

The interplay between these LE and CT states is critical. A small energy gap between them can lead to strong mixing, resulting in the aforementioned HLCT states. The properties of these states, such as their energy and lifetime, are sensitive to the molecular environment, including the solvent polarity.

Applications As Advanced Molecular Building Blocks and Functional Units in Research

Precursors for Organic Electronic and Optoelectronic Materials

2,7-Di-tert-butylpyrene-4,5-dione is a key intermediate in the synthesis of larger, more complex organic semiconductors. rsc.org The pyrene (B120774) unit is known for its excellent photophysical properties and high charge carrier mobility, while the ortho-dione group provides a reactive site for extending the π-conjugation through the formation of new heterocyclic rings. This strategy is central to developing materials for a range of optoelectronic devices. A significant development in this area is a single-step, metal-free, and green oxidation method to selectively produce this compound from 2,7-di-tert-butylpyrene (B1295820) using hypervalent iodine oxyacids, which enhances its accessibility for these applications. rsc.org

In the field of OLEDs, the design of new emitters and host materials with high efficiency, stability, and specific color coordinates is crucial. This compound is a foundational component for creating pyrene-fused pyrazaacenes (PPAs), a class of nitrogen-containing polycyclic aromatic hydrocarbons. arizona.edu The synthesis involves the condensation of the dione (B5365651) with various diamines. researchgate.net These resulting PPA structures can possess tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination in OLED devices. The derivatization of the pyrene core in this manner allows for tuning the emission color and improving the quantum efficiency of the final device.

The performance of Organic Field-Effect Transistors (OFETs) relies heavily on the molecular packing and electronic coupling between adjacent molecules in the solid state. This compound serves as a precursor for semiconductor materials used in OFETs. rsc.orgarizona.edu While the dione itself is an intermediate, its parent compound, 2,7-di-tert-butylpyrene, has been the subject of research into charge transport phenomena critical for OFETs. Studies on co-crystals of 2,7-di-tert-butylpyrene have provided insights into how molecular arrangement and intermolecular interactions govern charge carrier mobility. This fundamental understanding informs the design of next-generation materials derived from the dione, aiming to optimize solid-state packing for improved device performance.

In the realm of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials that can improve power conversion efficiencies. Pyrene-based derivatives are explored for their potential in bulk heterojunction solar cells. researchgate.net this compound is a valuable building block for synthesizing such photoactive materials. rsc.org Its subsequent conversion into larger conjugated systems, like pyrene-fused pyrazaacenes, allows for the tuning of the optical bandgap to achieve broader absorption of the solar spectrum. Research has shown that pyrene-based polymers can function effectively in OPV devices, and the accessibility of the dione precursor is key to the synthesis of these advanced materials. arizona.eduresearchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

The unique geometry and electronic properties of the pyrene scaffold make it an excellent component for constructing complex supramolecular architectures. This compound acts as a starting point for molecules designed to self-assemble or to act as hosts for smaller guest molecules.

Pyrenophanes are a class of cyclophanes containing a pyrene unit within a macrocyclic structure. These molecules are of interest for their unique host-guest chemistry and photophysical properties. Research has demonstrated that derivatives of 2,7-di-tert-butylpyrene are instrumental in synthesizing new pyrenophanes. For instance, the further oxidation of the dione to 2,7-di-tert-butylpyrene-4,5,9,10-tetraone enables the synthesis of a bis(isobenzofuran) derivative. researchgate.netnih.gov This highly reactive intermediate can then undergo a Diels-Alder reaction with bis(maleimide) dienophiles to form complex pyrenophane structures. nih.govscilit.com This synthetic route highlights the dione's role as a precursor to even more complex building blocks for macrocycle synthesis.

Table 1: Synthesis of Pyrenophanes from Pyrene Derivatives

| Precursor | Intermediate | Reactant | Product Class | Reference |

|---|---|---|---|---|

| 2,7-di-tert-butylpyrene-4,5,9,10-tetraone | 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran | bis(maleimide) dienophiles | Pyrenophanes | scilit.com, nih.gov |

The formation of co-crystals, which consist of two or more different molecules arranged in a regular crystalline lattice, is a powerful strategy for tuning the properties of molecular materials. This approach is sometimes referred to as molecular "doping." The parent molecule of the dione, 2,7-di-tert-butylpyrene, has been used as a π-donor in studies of charge-transfer co-crystals. By co-crystallizing it with various π-acceptor molecules, researchers can systematically modify the electronic properties of the resulting material. These studies explore how the degree of charge transfer between the donor and acceptor influences the material's conductivity and can even switch its behavior from one type of semiconductor to another. The foundational electronic properties of the pyrene core, which are retained in the dione, are central to these investigations.

Development of Fluorescent Probes and Chemical Sensors

The inherent photophysical properties of the pyrene core, such as high fluorescence quantum yields and the formation of excimers, make pyrene and its derivatives highly attractive candidates for the development of fluorescent probes and chemical sensors. rsc.orgresearchgate.net The compound this compound serves as a valuable synthon in this field, with the dione functionality providing a reactive site for further chemical modification to create targeted sensor molecules.

Research has demonstrated the synthesis of this compound via the oxidation of 2,7-di-tert-butylpyrene. researchgate.net This dione can then undergo condensation reactions with various diamines to produce pyrene-fused aza-acenes (PPAs). researchgate.net While the primary focus of this specific work was on the synthesis of these new heterocyclic systems, the methodology highlights a clear pathway for integrating the 2,7-di-tert-butylpyrene fluorophore into larger, more complex sensor architectures. The reactivity of the dione moiety allows for the introduction of specific binding sites for analytes of interest.

For example, derivatives of pyrene have been successfully employed as fluorescent chemosensors for the detection of metal ions. A sensor based on a 7-tert-butylpyrene derivative linked to dipicolylamine has shown selectivity and sensitivity for Zn(II) and Cd(II) ions. researchgate.net The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET), where the binding of an analyte to a receptor unit modulates the fluorescence of the pyrene core. The presence of the electron-withdrawing dione groups in this compound can influence the electronic properties of the pyrene system, which can be harnessed in the design of "turn-on" or "turn-off" fluorescent sensors.

The general strategy involves coupling the pyrene-4,5-dione (B1221838) core with a specific recognition unit (e.g., a crown ether for cations, a boronic acid for saccharides, or a specific peptide sequence for biological targets). The interaction of the target analyte with the recognition unit would then induce a conformational or electronic change in the molecule, leading to a measurable change in the fluorescence emission of the pyrene core. The tert-butyl groups on the pyrene backbone enhance the solubility and processability of these molecules, which is a crucial aspect for practical applications.

Integration into Novel Molecular Architectures (e.g., 3D Pyrene-Fused N-Heteroacenes, Hexacoordinate Silicon(IV) Complexes)

The rigid, planar structure and rich electronic properties of the pyrene system make this compound an exceptional building block for the construction of sophisticated and functional molecular architectures. Its ability to undergo condensation and cycloaddition reactions allows for its integration into larger, well-defined superstructures with potential applications in materials science and electronics.

A significant area of research has been the synthesis of three-dimensional (3D) pyrene-fused N-heteroacenes. In these studies, a related precursor, 2,7-di-tert-butylpyrene-4,5,9,10-tetraone, is utilized. This tetraone is condensed with diamine compounds to form extended, propeller-shaped 3D molecules with a triptycene (B166850) core. rsc.orgrsc.org This approach results in large, soluble N-doped pyrene-fused heteroacenes with diameters approaching 11 nm. researchgate.netrsc.org The 3D architecture, facilitated by the covalent linkage of 2D pyrene units, improves solubility compared to their 2D counterparts. rsc.orgresearchgate.net These novel 3D structures possess low-lying LUMO energy levels, making them promising candidates for applications in organic electronics and energy conversion. rsc.orgrsc.org

The dione functionality of this compound has been directly exploited in condensation reactions with various diamines, such as diaminomaleonitrile (B72808) and 1,2-benzenediamine, to yield pyrene-fused pyrazaacenes (PPAs). researchgate.net This demonstrates the utility of the dione as a versatile handle for extending the π-conjugated system and creating novel heteroaromatic compounds.

Furthermore, oxidized pyrene derivatives have been utilized in the formation of dinuclear hexacoordinate silicon(IV) complexes. In this context, the diamino-functionalized silicon(IV) complexes are reacted with oxidized pyrenes. The presence of tert-butyl groups on the pyrene fragments was found to be advantageous for the isolation and handling of the resulting complexes, as they can disrupt strong π-π stacking interactions. This work opens avenues for creating novel coordination complexes with extended aromatic systems, which could have interesting photophysical and electronic properties.

Mechanistic Investigations of 2,7 Di Tert Butylpyrene 4,5 Dione Reactivity

Elucidation of Oxidation Pathways to Pyrene-4,5-diones and Tetraones

The direct oxidation of the K-region (4,5,9,10-positions) of pyrene (B120774) has historically been a synthetic challenge, often resulting in low yields and multiple byproducts. nih.gov However, recent advancements have led to highly selective and efficient methods for the oxidation of 2,7-di-tert-butylpyrene (B1295820) to either 2,7-di-tert-butylpyrene-4,5-dione or the corresponding 4,5,9,10-tetraone. researchgate.netrsc.org

A significant breakthrough is the development of a single-step, metal-free oxidation protocol using hypervalent iodine oxyacids, such as periodic acid (H₅IO₆) and iodic acid (HIO₃). researchgate.netrsc.org This method presents a green chemistry approach with notable improvements in yield, selectivity, and cost-effectiveness compared to previous methods like ruthenium-ion catalyzed oxidation. nih.govarizona.edu

The selectivity of the reaction towards the formation of the dione (B5365651) or tetraone is controlled by the stoichiometry of the oxidizing agent and the acidity of the reaction medium. nih.govresearchgate.net For instance, treatment of 2,7-di-tert-butylpyrene with 2.5 equivalents of H₅IO₆ in refluxing ethanol (B145695) for 3 hours selectively yields the 4,5-dione in 75% yield. rsc.org Increasing the amount of oxidant and the acidity of the medium favors the formation of the 4,5,9,10-tetraone.

The proposed mechanism for the oxidation with hypervalent iodine oxyacids involves an intermediate with an I=O bond, which facilitates a researchgate.netuwindsor.ca-sigmatropic rearrangement. nih.gov This pathway is distinct from oxidations using reagents like 2-iodoxybenzoic acid (IBX), which lack an I=O bond in the intermediate and lead to different products via nucleophilic attack of water. nih.gov The steric hindrance provided by the tert-butyl groups at the 2 and 7 positions plays a crucial role in directing the oxidation to the K-region and preventing the formation of other isomers. nih.gov

Table 1: Selective Oxidation of 2,7-Di-tert-butylpyrene

| Starting Material | Oxidizing Agent (Equivalents) | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Di-tert-butylpyrene | H₅IO₆ (2.5) | EtOH, reflux, 3h | This compound | 75% | rsc.org |

| 2,7-Di-tert-butylpyrene | HIO₃ (excess) | AcOH, reflux | 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone | High Yield | researchgate.net |

| Pyrene | Osmium/Ruthenium Tetroxides | - | Pyrene-4,5-dione (B1221838) | < 22% | nih.gov |

| 2,7-Di-tert-butylpyrene | IBX | AcOH, reflux | 2,7-Di-tert-butylpyrene-1,5-dione | 33% (major product) | rsc.org |

Regioselectivity in Halogenation and Alkylation of Sterically Hindered Pyrenes

The functionalization of the pyrene core through halogenation and alkylation is a key strategy for modifying its electronic properties. In sterically hindered pyrenes, such as 2,7-di-tert-butylpyrene, the bulky substituents exert significant control over the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions on the pyrene nucleus are sensitive to both electronic and steric effects. The 4, 5, 9, and 10 positions (K-region) of pyrene typically exhibit alkene-like reactivity, while the 1, 3, 6, and 8 positions are more susceptible to electrophilic attack. The presence of tert-butyl groups at the 2 and 7 positions deactivates the adjacent 1, 3, 6, and 8 positions, thereby directing further substitution to other sites. For example, the synthesis of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene demonstrates that even with the directing effect of the tert-butyl groups, extensive functionalization of the K-region is possible under specific conditions. researchgate.net

In the case of radical halogenation, the stability of the radical intermediate is a key determinant of regioselectivity. youtube.com For alkanes, halogenation preferentially occurs at the most substituted carbon to form the most stable radical. youtube.com While the pyrene core is aromatic, the principles of radical stability still influence the outcome of radical reactions.

Alkylation of sterically hindered pyrenes can also be achieved with high regioselectivity. For instance, a directed reaction of N,2,7-tri-tert-butylpyrene-1-carboxamide with alkyllithiums in the presence of air leads to alkylation at the K-region, specifically at the 10-position. organic-chemistry.org This reaction proceeds through the formation of a trans-10-alkyl-9-hydroxy-9,10-dihydropyrene intermediate, which upon dehydration yields the 10-alkyl derivative. organic-chemistry.org This highlights the ability of a directing group (the carboxamide) to overcome the steric hindrance of the tert-butyl groups and control the position of alkylation.

Table 2: Regioselectivity in Reactions of Substituted Pyrenes

| Substrate | Reaction | Reagents | Position(s) of Functionalization | Key Factor | Reference |

|---|---|---|---|---|---|

| Pyrene | Bromination | Br₂ | 3-position | Electronic preference of pyrene core | wikipedia.org |

| 4,5-Dimethoxypyrene | Bromination | NBS, DMF, 0°C | 1-position | Directing effect of methoxy (B1213986) groups | dntb.gov.ua |

| N,2,7-tri-tert-butylpyrene-1-carboxamide | Alkylation | n-BuLi, TMEDA, Air | 10-position | Directing effect of carboxamide group | organic-chemistry.org |

| 2,7-Di-tert-butylpyrene | Nitration | - | - | Hindered nitro group interaction | researchgate.net |

Mechanisms of Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization represents a powerful and atom-economical tool for the derivatization of aromatic compounds like pyrene. The mechanisms of these reactions can generally be classified into two main categories: inner-sphere and outer-sphere pathways. baranlab.org

Inner-sphere mechanisms involve the direct interaction of the metal catalyst with the C-H bond, leading to the formation of an organometallic intermediate. baranlab.org A crucial strategy for controlling the regioselectivity of these reactions is the use of directing groups (DGs). A directing group, typically a Lewis basic moiety, coordinates to the metal center and brings it into close proximity to a specific C-H bond, facilitating its cleavage. organic-chemistry.orgwikipedia.org For a molecule like 2,7-di-tert-butylpyrene, the introduction of a suitable directing group at one of the available positions would be essential to achieve selective C-H functionalization, overcoming the steric hindrance of the tert-butyl groups.

Outer-sphere mechanisms do not involve the formation of a direct metal-carbon bond with the substrate. baranlab.org Instead, the C-H bond is broken through processes like hydrogen atom abstraction (HAT) to form a radical intermediate, or through a concerted metalation-deprotonation pathway. The regioselectivity in these cases is often governed by the intrinsic reactivity of the C-H bonds (e.g., bond dissociation energy) and the steric environment around the reaction site. baranlab.org

For 2,7-di-tert-butylpyrene, a palladium-catalyzed C-H arylation, a common transformation for heteroaromatics, would likely proceed through a Pd(0)/Pd(II) catalytic cycle. nih.gov The exact mechanism, whether it involves C-H activation, an electrophilic substitution type pathway, or a Heck-type reaction, would depend on the specific reaction conditions and the nature of the coupling partner. nih.gov The bulky tert-butyl groups would be expected to sterically influence the approach of the catalyst and the regiochemical outcome of the C-H functionalization.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The kinetics and thermodynamics of derivatization reactions involving this compound are critical for optimizing reaction conditions and predicting product distributions. While specific quantitative data for this compound are scarce, general principles from related systems provide valuable insights.

Kinetics: The rate of reactions is significantly influenced by steric factors. The bulky tert-butyl groups on the pyrene skeleton can hinder the approach of reactants, potentially slowing down reaction rates compared to unsubstituted pyrene. However, in reactions like the metal-free oxidation to the dione, the reaction proceeds efficiently, with complete conversion observed after 3 hours at reflux, indicating that the reaction conditions are sufficient to overcome any steric barriers. rsc.org Theoretical studies on the oxidation of pyrene by hydroxyl radicals have shown that the process involves multiple steps, with the formation of an O-δ bond in a cyclic transition state being the rate-determining step. researchgate.net The presence of substituents like the tert-butyl groups would be expected to modulate the energy of these transition states.

Conclusion and Future Research Directions

Summary of Key Advances in 2,7-Di-tert-butylpyrene-4,5-dione Research

Research into this compound has been marked by significant synthetic advancements that have made this compound more accessible and versatile as a building block. The primary precursor, 2,7-di-tert-butylpyrene (B1295820), is strategically substituted with bulky tert-butyl groups. mdpi.com These groups not only enhance solubility but also direct subsequent reactions to other positions on the pyrene (B120774) core. mdpi.com

A pivotal development has been the establishment of an unprecedented single-step, metal-free, and green oxidation method to convert 2,7-di-tert-butylpyrene into this compound. rsc.orgresearchgate.net This process, which can utilize hypervalent iodine oxyacids, offers selective oxidation to either the 4,5-dione or the 4,5,9,10-tetraone. rsc.orgresearchgate.net This method represents a dramatic improvement over previous techniques, such as the ruthenium-ion catalyzed oxidation (RICO), by offering significantly higher yields, better selectivity, easier workup procedures, and reduced cost and toxicity. rsc.orgarizona.edu

The availability of this efficient synthetic route has solidified the role of this compound as a key intermediate for creating advanced materials. rsc.org Its diketone structure is a versatile handle for further chemical transformations, enabling the synthesis of complex molecules like pyrene-fused pyrazaacenes (PPAs), which are studied for their optoelectronic properties. researchgate.netarizona.edu The compound is also used in research for designing fluorescent probes and sensors, leveraging its unique photophysical characteristics. myskinrecipes.com

Emerging Trends in Pyrene K-Region Oxidation and Derivatization

The 4, 5, 9, and 10-positions of pyrene, collectively known as the K-region, are synthetically challenging to functionalize but offer a direct pathway to materials with unique properties. mdpi.comresearchgate.net Oxidation of the pyrene core at this region is a primary strategy for its activation. mdpi.comresearchgate.net Depending on the conditions, this oxidation can yield pyrene-4,5-dione (B1221838) or pyrene-4,5,9,10-tetraone, which serve as foundational materials for a host of derivatives. researchgate.net

A significant emerging trend is the use of these K-region oxidized pyrenes as platforms for constructing more complex π-conjugated systems. The ketone functionalities can undergo further reactions, such as condensation with diamines, to create pyrene-fused heterocyclic structures. researchgate.net This approach allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Furthermore, researchers are exploring the introduction of various functional groups into the K-region to induce specific behaviors. For instance, functionalizing the K-region with twisted dialkylamino groups has been shown to activate aggregation-induced emission (AIE) properties. researchgate.net This is a crucial development because traditional pyrene-based luminogens often suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the solid state. rsc.org Overcoming this limitation opens up new possibilities for applications in solid-state lighting and sensing. researchgate.netrsc.org The chemistry of the pyrene K-region is therefore a focal point for both fundamental photophysical studies and applied materials science. researchgate.net

Prospective Areas for Fundamental Research and Advanced Material Applications

The strategic functionalization of pyrene, particularly through intermediates like this compound, points toward several promising avenues for future research and application. The ability to create complex, fused aromatic systems from pyrene-diones is of great interest for the development of next-generation organic electronics.

Key prospective areas include:

Advanced Organic Electronics: Pyrene-4,5-dione and its derivatives are fundamental building blocks for covalent organic frameworks (COFs). These materials have potential uses in light-emitting diodes (LEDs) and photovoltaic devices due to their structured nature which can enhance charge transport and light absorption. Derivatives have already shown promise in blue organic light-emitting diodes (OLEDs). Future work will likely focus on synthesizing novel pyrene-fused pyrazaacenes and other heterocyclic systems to optimize performance in organic solar cells and field-effect transistors. arizona.edu

Aggregation-Induced Emission (AIE) Materials: The transformation of pyrene from an aggregation-caused quenching (ACQ) to an AIE luminogen by modifying the K-region is a significant breakthrough. researchgate.netrsc.org Future research will likely explore a wider range of substituents to fine-tune the AIE properties for specific applications in bioimaging, theranostics, and chemical sensing. rsc.orgnih.gov The development of pyrene-based AIE materials could lead to highly emissive probes for in vitro and in vivo studies. nih.gov

Functional Polymers and Porous Materials: The stability and defined functional groups of this compound make it suitable for incorporation into polymers to enhance their thermal and mechanical properties. myskinrecipes.com The bulky tert-butyl groups can also contribute to porosity in larger fused systems, making them candidates for gas storage and separation applications.

Fundamental Photophysics: The intriguing photophysical behavior that arises from K-region functionalization warrants deeper fundamental investigation. researchgate.net Studying the structure-property relationships in these systems will provide valuable insights for the rational design of new materials with tailored optical and electronic characteristics.

In essence, the continued exploration of the synthesis and derivatization of this compound and related K-region oxidized pyrenes is set to expand the library of functional organic materials, with far-reaching implications across electronics, materials science, and biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products